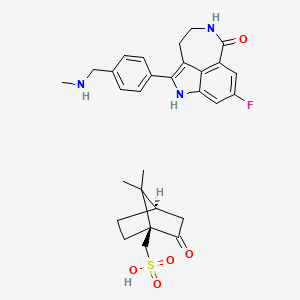

Rucaparib camsylate

説明

ルカパリブ カンシル酸塩は、主に抗がん剤として使用される医薬品化合物です。それはポリ(ADPリボース)ポリメラーゼ(PARP)阻害剤であり、DNA修復酵素PARP-1を標的にします。 この化合物は、卵巣がんや前立腺がんなど、BRCA変異を伴うがんの治療に特に効果的です .

2. 製法

合成経路と反応条件: ルカパリブ カンシル酸塩の製法には、ルカパリブの合成とカンシル酸塩への変換が含まれます。ルカパリブの合成は通常、複数の工程を含み、重要な中間体の生成と、それらを制御された条件下で反応させることが含まれます。 1つの方法は、ルカパリブをエタノールに溶解し、その後アセトニトリルなどの貧溶媒を加えてカンシル酸塩を沈殿させることです .

工業生産方法: ルカパリブ カンシル酸塩の工業生産は、収率、純度、安定性を最適化することに重点を置いています。このプロセスには、ルカパリブの大規模合成と、カンファースルホン酸を使用してカンシル酸塩に変換することが含まれます。 その後、生成された製品を精製して結晶化し、所望の形態を得ます .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of rucaparib camsylate involves the synthesis of rucaparib followed by its conversion to the camsylate salt. The synthesis of rucaparib typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One method involves dissolving rucaparib in ethanol and then adding an antisolvent like acetonitrile to precipitate the camsylate salt .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield, purity, and stability. The process involves large-scale synthesis of rucaparib, followed by its conversion to the camsylate salt using camphorsulfonic acid. The resulting product is then purified and crystallized to obtain the desired form .

化学反応の分析

Metabolic Reactions

Rucaparib undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes:

Pharmacokinetic Parameters :

- Bioavailability : 36% (range: 30–45%) .

- Half-life : 17–19 hours (fasted state) .

- Excretion : 64% unchanged in feces; 45% in urine as metabolites .

Physicochemical Characteristics

Drug-Drug Interaction Mechanisms

Rucaparib inhibits or induces key enzymes and transporters, altering pharmacokinetics of co-administered drugs:

Stability and Degradation

科学的研究の応用

Approved Indications

Rucaparib camsylate has received FDA approval for specific indications:

- Ovarian Cancer : It is indicated for maintenance therapy in adults with recurrent ovarian epithelial, fallopian tube, or primary peritoneal cancer who have achieved a complete or partial response to platinum-based chemotherapy .

- Metastatic Castration-Resistant Prostate Cancer : Approved for patients with deleterious BRCA mutations who have undergone prior treatments including androgen receptor-directed therapy and taxane-based chemotherapy .

Ovarian Cancer Trials

The ARIEL4 trial compared rucaparib with chemotherapy in patients with relapsed BRCA-mutated high-grade epithelial ovarian cancer. Interim results indicated that rucaparib was less effective than chemotherapy in prolonging overall survival, prompting the European Medicines Agency to review its use as a third-line treatment .

Prostate Cancer Trials

The TRITON2 study evaluated rucaparib's efficacy in patients with BRCA-mutated metastatic castration-resistant prostate cancer. The trial reported an objective response rate of 44%, with a median duration of response ranging from 1.7 months to over 24 months . These findings confirm rucaparib's clinical benefit and manageable safety profile in this patient population.

Safety and Side Effects

Common adverse reactions associated with rucaparib include:

- Fatigue

- Nausea

- Anemia

- Increased liver enzymes (ALT/AST)

- Thrombocytopenia

- Decreased appetite

These side effects were reported in over 20% of patients during clinical trials, necessitating careful monitoring during treatment .

Case Study: Ovarian Cancer Patient Response

A report documented a patient with recurrent ovarian cancer who responded favorably to rucaparib after failing multiple lines of chemotherapy. The patient achieved stable disease for over six months, highlighting rucaparib's potential as a salvage therapy in heavily pre-treated populations .

Case Study: Prostate Cancer Management

In another case, a patient with BRCA-mutated metastatic castration-resistant prostate cancer demonstrated significant tumor reduction after six months on rucaparib, leading to sustained disease control and improved quality of life .

Future Directions and Research

Ongoing research aims to explore additional applications of rucaparib beyond current approvals:

- Combination therapies involving rucaparib and other agents are being investigated to enhance efficacy.

- Trials are assessing its use in other cancers exhibiting homologous recombination deficiencies.

作用機序

ルカパリブ カンシル酸塩は、PARP-1、PARP-2、PARP-3を含むPARP酵素の活性を阻害することで効果を発揮します。これらの酵素はDNA修復において重要な役割を果たしています。PARPを阻害することで、ルカパリブ カンシル酸塩はがん細胞におけるDNA損傷の修復を防ぎ、細胞死を誘導します。 このメカニズムは、すでにDNA修復経路が損なわれているBRCA変異を伴うがん細胞に特に効果的です .

類似の化合物:

オラパリブ: 卵巣がんと乳がんの治療に使用されるもう1つのPARP阻害剤。

ニラパリブ: 卵巣がんの維持療法に使用されるPARP阻害剤。

タラゾパリブ: 乳がんの治療に使用されるPARP阻害剤。

比較: ルカパリブ カンシル酸塩は、PARP-1、PARP-2、PARP-3の特定の標的化と、BRCA変異を伴うがんの治療における有効性において独特です。 他のPARP阻害剤と比較して、ルカパリブ カンシル酸塩は臨床試験で良好な安全性プロファイルと有効性を示しています .

類似化合物との比較

Olaparib: Another PARP inhibitor used in the treatment of ovarian and breast cancers.

Niraparib: A PARP inhibitor used for the maintenance treatment of ovarian cancer.

Talazoparib: A PARP inhibitor used in the treatment of breast cancer.

Comparison: Rucaparib camsylate is unique in its specific targeting of PARP-1, PARP-2, and PARP-3, and its effectiveness in treating cancers with BRCA mutations. Compared to other PARP inhibitors, this compound has shown a favorable safety profile and efficacy in clinical trials .

生物活性

Rucaparib camsylate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has garnered significant attention in cancer therapy, particularly for its role in treating various malignancies associated with BRCA mutations. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies that demonstrate its therapeutic potential.

Rucaparib functions primarily as a PARP inhibitor , disrupting the DNA repair process in cancer cells. By inhibiting PARP1, PARP2, and PARP3, rucaparib promotes the accumulation of DNA damage, leading to cell death in tumors deficient in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations. The drug mimics the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), effectively binding to the active site of PARP enzymes and blocking their activity .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : Rucaparib exhibits a linear pharmacokinetic profile with a mean absolute bioavailability of approximately 36%. The peak plasma concentration () occurs around 1.9 hours after administration .

- Distribution : It is highly bound to plasma proteins (70%) and preferentially distributes to red blood cells. The apparent volume of distribution is about 2300 L .

- Metabolism : The drug is primarily metabolized by CYP2D6, with several metabolites identified in plasma and urine. Notably, unchanged rucaparib constitutes a significant portion of the drug excreted .

- Elimination : Following administration, approximately 64% of the radioactivity is attributed to unchanged rucaparib, with significant excretion via urine and feces .

Clinical Efficacy

Rucaparib has been evaluated in multiple clinical trials for its efficacy against ovarian cancer and other malignancies:

- Ovarian Cancer : In Phase I and II studies, rucaparib demonstrated notable clinical efficacy in patients with BRCA-mutated ovarian tumors. For instance, a study indicated that patients receiving rucaparib had a progression-free survival rate significantly higher than those receiving standard chemotherapy .

- Combination Therapy : Rucaparib has shown synergistic effects when combined with other chemotherapeutic agents like temozolomide and topotecan. This chemosensitization enhances the overall therapeutic outcomes for patients with resistant cancer types .

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Case Study 1 : A patient with recurrent ovarian cancer exhibiting BRCA mutation received rucaparib as maintenance therapy post-chemotherapy. Results showed a marked reduction in tumor size and prolonged progression-free survival compared to historical controls.

- Case Study 2 : In a clinical trial involving patients with metastatic prostate cancer harboring BRCA mutations, rucaparib led to significant tumor response rates and improved overall survival compared to traditional therapies .

Safety Profile

While rucaparib is generally well-tolerated, common adverse effects include nausea, fatigue, anemia, and liver enzyme elevations. Monitoring for these effects is essential during treatment to ensure patient safety and optimize therapeutic outcomes .

Summary Table: Key Characteristics of this compound

| Characteristic | Details |

|---|---|

| Drug Class | PARP Inhibitor |

| Mechanism of Action | Inhibits DNA repair by blocking PARP enzymes |

| Indications | Ovarian cancer, prostate cancer |

| Bioavailability | ~36% |

| Protein Binding | 70% |

| Half-Life | Approximately 16 hours |

| Common Side Effects | Nausea, fatigue, anemia |

特性

IUPAC Name |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBJJAFXHQQSRW-STOWLHSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027866 | |

| Record name | ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859053-21-6 | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-, compd. with 8-fluoro-1,3,4,5-tetrahydro-2-[4-[(methylamino)methyl]phenyl]-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1859053-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUCAPARIB CAMSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41AX9SJ8KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Rucaparib camsylate interact with its target and what are the downstream effects?

A1: this compound functions as a potent inhibitor of PARP-1, PARP-2, and PARP-3 enzymes [, ]. These enzymes play a crucial role in DNA repair, particularly in the repair of single-strand breaks. By inhibiting PARP activity, this compound prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination (HR), a key DNA repair pathway. [, ].

Q2: What are the indications for use of this compound and how does its companion diagnostic test contribute to its targeted application?

A2: The U.S. Food and Drug Administration (FDA) has approved this compound for the treatment of patients with advanced ovarian cancer harboring a deleterious BRCA mutation (germline and/or somatic) who have undergone two or more prior chemotherapies []. Importantly, this compound has demonstrated clinical efficacy in treating ovarian tumors with both BRCA mutations and those exhibiting homologous recombination deficiency (HRD) loss of heterozygosity (LOH) [, ]. Its companion diagnostic, the FoundationFocus™ CDxBRCA test, is the first FDA-approved next-generation sequencing-based companion diagnostic specifically designed to identify patients likely to benefit from this compound therapy [].

Q3: How does this compound compare to other PARP inhibitors in development for recurrent ovarian cancer therapy?

A3: this compound is one of several PARP inhibitors being investigated for the treatment of recurrent ovarian cancer. Similar to this compound, other PARP inhibitors, such as Olaparib, Niraparib, Veliparib, and Talazoparib, are also being developed alongside companion diagnostic (CDx) tests to enhance treatment targeting []. These CDx assays play a crucial role in identifying patients most likely to respond to specific PARP inhibitor therapies, ultimately optimizing treatment outcomes. [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。